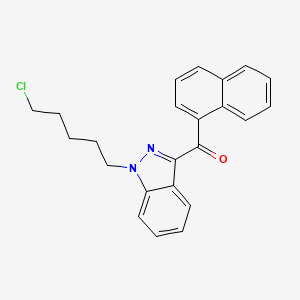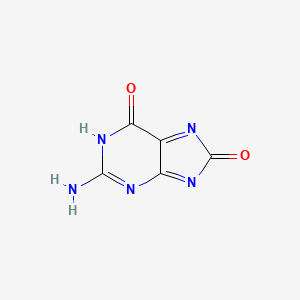
2-Amino-1H-purine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1H-purine-6,8-dione is a purine derivative that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is a heterocyclic aromatic organic molecule, which means it contains a ring structure composed of carbon and nitrogen atoms. The presence of amino and keto groups in its structure makes it a versatile compound in various chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-purine-6,8-dione typically involves multi-step organic reactions. One common method involves the cyclization of suitable precursors under controlled conditions. For example, starting with a precursor like 2,6-diaminopurine, the compound can be synthesized through a series of reactions involving oxidation and cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1H-purine-6,8-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of substituted purine derivatives .
Applications De Recherche Scientifique
2-Amino-1H-purine-6,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in DNA and RNA structures, as well as its potential as a mutagenic agent.
Medicine: Research has shown its potential in developing anticancer and antiviral drugs due to its ability to interfere with nucleic acid metabolism
Industry: It is used in the manufacture of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Amino-1H-purine-6,8-dione involves its interaction with various molecular targets and pathways. In biological systems, it can incorporate into nucleic acids, leading to mutations and disruptions in DNA replication and transcription. This property is exploited in anticancer and antiviral therapies, where the compound interferes with the proliferation of malignant cells or viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthine: Another purine derivative with similar structural features but different biological activities.
Caffeine: A well-known stimulant that shares the purine ring structure but has additional methyl groups.
Theobromine: Found in chocolate, it has a similar structure but different pharmacological effects
Uniqueness
What sets 2-Amino-1H-purine-6,8-dione apart from these similar compounds is its specific functional groups and their positions on the purine ring. These unique features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
82014-86-6 |
|---|---|
Formule moléculaire |
C5H3N5O2 |
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
2-amino-1H-purine-6,8-dione |
InChI |
InChI=1S/C5H3N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H3,6,8,9,10,11,12) |
Clé InChI |
UBKVUFQGVWHZIR-UHFFFAOYSA-N |
SMILES canonique |
C12=NC(=O)N=C1N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
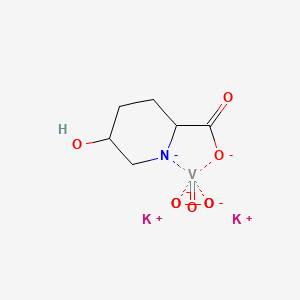
![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)

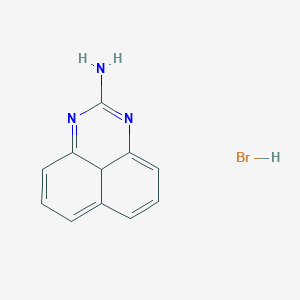

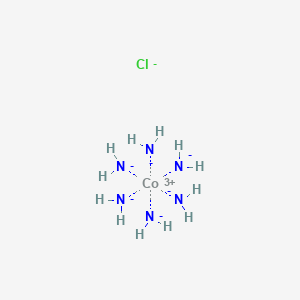
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
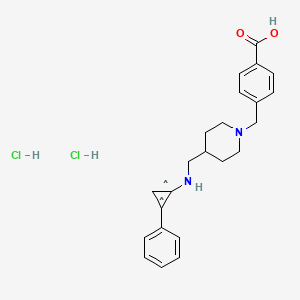
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)

